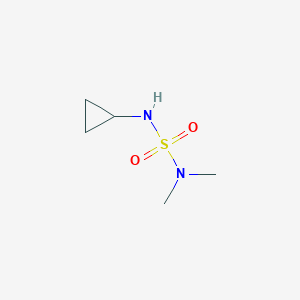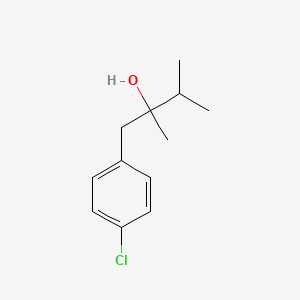
1-(4-Chlorophenyl)-2,3-dimethylbutan-2-ol
説明
1-(4-Chlorophenyl)-2,3-dimethylbutan-2-ol, commonly known as 4-chlorophenyl-2,3-dimethylbutanol (4-CPDMB), is a synthetic compound with a wide range of applications in both scientific research and laboratory experiments. It is a colorless, slightly viscous liquid with a boiling point of 147°C and a melting point of -82°C. 4-CPDMB has been found to possess a number of unique properties that make it an attractive option for use in a variety of research and laboratory applications.
科学的研究の応用
Synthesis Methods and Catalytic Applications
The research on 1-(4-Chlorophenyl)-2,3-dimethylbutan-2-ol spans across various chemical synthesis methods and catalytic applications, including the development of innovative strategies for protecting sulfonic acids using the safety-catch principle, which simplifies the synthesis process for taurine derivatives (Seeberger, Griffin, Hardcastle, & Golding, 2007). Moreover, this compound has been a cornerstone in the discovery of nonpeptide agonists for the GPR14/urotensin-II receptor, highlighting its role in pharmacological research and as a potential drug lead (Croston, Olsson, Currier, Burstein, Weiner, Nash, Severance, Allenmark, Thunberg, Ma, Mohell, O'dowd, Brann, & Hacksell, 2002).
Material Science and Polymerization Catalysts
In material science, derivatives of this compound have been used to develop new olefin polymerization catalysts based on nickel(II) and palladium(II) complexes, demonstrating the compound's versatility in synthesizing polymers with specific properties (Schmid, Eberhardt, Klinga, Leskelä, & Rieger, 2001).
Photophysics and Photochemistry
The compound's derivatives have also been investigated in studies focusing on the dynamics of dimethylbutanols in plastic crystalline phases, offering insights into the solid-state polymorphism and molecular dynamics relevant to material science (Carignani, Forte, Juszyńska-Gałązka, Gałązka, Massalska-arodź, Mandoli, Geppi, & Calucci, 2018). Additionally, the photogeneration and reactivity of related aryl cations highlight the compound's applicability in synthesizing arylated products through photochemical reactions (Protti, Fagnoni, Mella, & Albini, 2004).
Catalytic and Kinetic Studies
Catalytic reactions involving ketones or enol acetates have been performed using derivatives of this compound, demonstrating the compound's efficacy in asymmetrically transforming ketones to chiral acetates with high optical purities, thereby showcasing its potential in catalytic synthesis (Jung, Koh, Kim, & Park, 2000).
Novel Metal Complexes and Cytotoxic Activity
Research into metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate has shown potential CDK8 kinase inhibitor properties, with studies revealing the synthesis, characterization, and cytotoxic activity of these complexes as potential anti-tumor agents (Aboelmagd, El Rayes, Gomaa, Fathalla, Ali, Nafie, Pottoo, Khan, & Ibrahim, 2021).
特性
IUPAC Name |
1-(4-chlorophenyl)-2,3-dimethylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO/c1-9(2)12(3,14)8-10-4-6-11(13)7-5-10/h4-7,9,14H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHOXKQVGZHOBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(CC1=CC=C(C=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





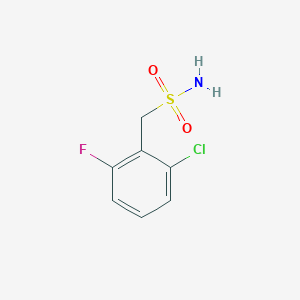
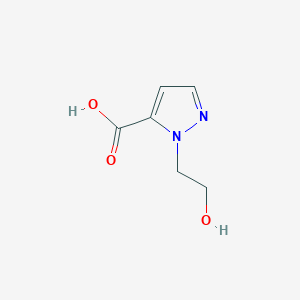

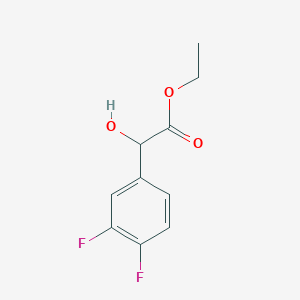

![1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine](/img/structure/B1427534.png)
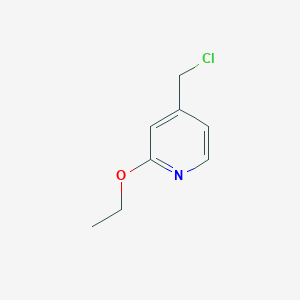
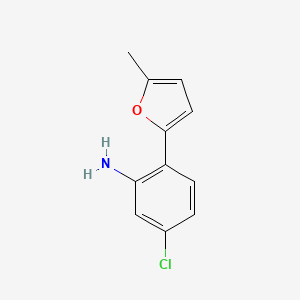

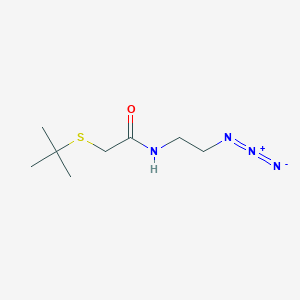
![N-[2-(4-chlorophenyl)ethyl]-6-methylpyridazin-3-amine](/img/structure/B1427542.png)
